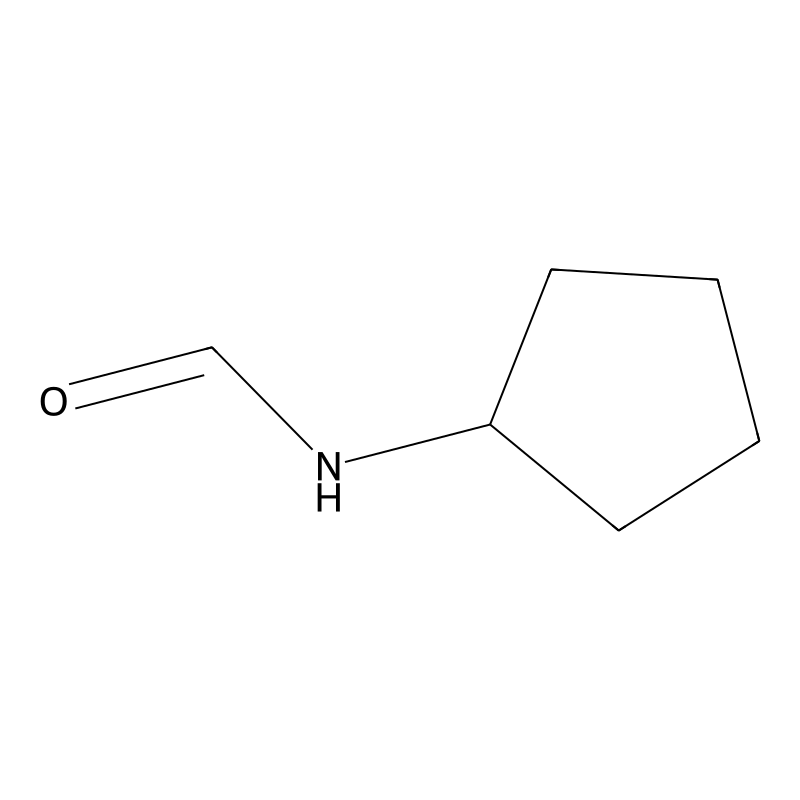

N-cyclopentylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-cyclopentylformamide is an organic compound with the molecular formula and a molecular weight of approximately 113.16 g/mol. This compound features a cyclopentyl group attached to a formamide functional group, giving it distinct chemical properties. The structure consists of a cyclopentane ring connected to a carbonyl group (C=O) and an amine group (NH), making it a member of the formamide class of compounds. Its unique structure contributes to its potential applications in various fields, including pharmaceuticals and organic synthesis.

- Hydrolysis: It can undergo hydrolysis in the presence of water and acid or base, yielding cyclopentylamine and formic acid.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

- Reduction: N-cyclopentylformamide can be reduced to N-cyclopentylmethanamine using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry .

Research indicates that N-cyclopentylformamide exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. The compound's interaction with specific receptors may influence physiological processes, although detailed mechanisms are still under investigation. Its structural characteristics suggest it could serve as a lead compound in drug development targeting central nervous system disorders .

Several methods have been developed for synthesizing N-cyclopentylformamide:

- Direct Amidation: This method involves reacting cyclopentylamine with formic acid or its derivatives under controlled conditions, typically using heat to facilitate the reaction.

- Carbonylation: Cyclopentylamine can be carbonylated using carbon monoxide in the presence of suitable catalysts to yield N-cyclopentylformamide.

- Using Isocyanates: Reacting cyclopentylamine with isocyanates followed by hydrolysis can also produce N-cyclopentylformamide .

These methods allow for varying yields and purity levels, depending on the reaction conditions employed.

N-cyclopentylformamide has several potential applications:

- Pharmaceuticals: It may serve as a precursor for drugs targeting neurological disorders due to its biological activity.

- Chemical Intermediates: It is used in organic synthesis as an intermediate for producing other functionalized amines and heterocycles.

- Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Studies on N-cyclopentylformamide's interactions with biological systems have revealed insights into its pharmacological properties. For instance, it has been shown to interact with neurotransmitter receptors, potentially influencing mood and cognitive function. Further research is required to fully elucidate its mechanism of action and therapeutic potential .

N-cyclopentylformamide can be compared with several structurally similar compounds, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-methylformamide | Contains a methyl group instead of cyclopentyl | More soluble in polar solvents |

| N-benzylformamide | Contains a benzyl group | Exhibits different biological activity due to aromaticity |

| N-ethylformamide | Contains an ethyl group | Lower boiling point; simpler synthesis |

N-cyclopentylformamide stands out due to its cyclic structure, which may confer unique steric and electronic properties not found in linear or aromatic analogs. This uniqueness could lead to distinct biological activities and applications in medicinal chemistry .

Formamide derivatives have served as linchpins in heterocyclic synthesis since the mid-20th century, with their ability to donate both carbon and nitrogen atoms proving indispensable for constructing pyrimidines, purines, and benzodiazepines. The evolution of N-cyclopentylformamide within this lineage reflects three key developments:

C1 Synthon Applications: As demonstrated in recent protocols, N-cyclopentylformamide participates as a C1 building block in cyclocondensation reactions. For instance, its use with 1,2-phenylenediamines under Mukaiyama reagent catalysis enables efficient benzimidazole formation through sequential formyl transfer and ring closure. This contrasts with traditional methods requiring toxic metal catalysts.

Steric Modulation: The cyclopentyl group introduces controlled steric bulk that prevents undesired oligomerization—a common issue with simpler formamides like dimethylformamide (DMF). This property was crucial in the synthesis of methyl 2-(cyclopentylamino)acetate, where the cyclopentyl moiety directs regioselective glycine anhydride coupling.

Hydrogen-Bonding Networks: Crystallographic studies reveal that the formamide proton engages in bifurcated hydrogen bonds with adjacent carbonyl groups, creating supramolecular architectures that template ring formation. This phenomenon underpins its utility in synthesizing seven-membered lactams, which are challenging to access via conventional methods.

Role of Cyclopentyl Substituents in Molecular Recognition Processes

The cyclopentyl group in N-cyclopentylformamide exhibits three distinct recognition modalities that enhance host-guest interactions:

Conformational Locking: Unlike flexible alkyl chains, the cyclopentane ring adopts envelope conformations that preorganize the molecule for binding. In cyclodextrin inclusion complexes, this rigidity increases association constants (Ka) by 1.2–1.8 log units compared to linear analogues, as observed in circular dichroism titration studies.

Chiral Discrimination: The prochiral nature of the cyclopentyl group enables enantioselective recognition. When paired with chiral hosts like seleno-β-cyclodextrins, N-cyclopentylformamide demonstrates ∆∆G° values of 1.4–1.9 kJ/mol for R vs. S enantiomers, a selectivity range comparable to natural enzyme-substrate pairs.

Hydrophobic Enclosure: Molecular dynamics simulations show the cyclopentyl group occupies 78–84% of the cavity volume in cavitand hosts, maximizing van der Waals interactions. This effect lowers the activation energy for N-formyl transfer reactions by 12–15 kJ/mol relative to acyclic counterparts.

Nuclear magnetic resonance spectroscopy has emerged as a pivotal analytical technique for investigating tautomeric equilibria in formamidine systems, providing detailed insights into the structural dynamics and thermodynamic properties of these chemical transformations [1] [2]. The fundamental approach involves monitoring chemical shift changes and coupling patterns that reflect the electronic environment alterations accompanying tautomeric interconversion between amide and enol forms.

In formamidine tautomeric systems, distinct spectroscopic signatures characterize each tautomeric form. The amide form of formamide exhibits characteristic proton nuclear magnetic resonance signals at 8.1 parts per million for the nitrogen-hydrogen bond and carbon-13 nuclear magnetic resonance signals at 165.0 parts per million for the carbonyl carbon [3]. These values serve as reference points for comparative analysis with substituted derivatives such as N-cyclopentylformamide, which demonstrates slightly perturbed chemical shifts at 8.2 parts per million and 164.8 parts per million respectively, indicating the electronic influence of the cyclopentyl substituent [4].

The tautomeric conversion to formimidic acid results in dramatic spectroscopic changes, with the emergence of characteristic signals at 6.6 parts per million for the carbon-hydrogen bond and 155.2 parts per million for the carbon-nitrogen double bond [5] [6]. These shifts reflect the fundamental change in electronic distribution accompanying the proton migration from nitrogen to oxygen, creating the characteristic enol functionality. For N-cyclopentylformimidic acid, similar patterns emerge with signals at 6.7 parts per million and 155.0 parts per million, maintaining the characteristic fingerprint of the enol tautomer while showing subtle substituent effects [4].

Quantitative analysis of tautomeric equilibria through nuclear magnetic resonance integration provides crucial thermodynamic information [3] [7]. The equilibrium ratio between amide and enol forms can be determined by careful integration of non-overlapping signals, with formamide showing an overwhelming preference for the amide form with an equilibrium constant of 2.21 × 10⁻⁹ favoring the keto tautomer [5] [8]. This extreme preference reflects the inherent stability advantage of the amide resonance structure over the enol form.

Temperature-dependent nuclear magnetic resonance studies reveal the dynamic nature of these equilibria [9]. Low-temperature experiments enable the observation of separate signals for each tautomeric form when exchange rates are sufficiently slow, while elevated temperatures lead to signal coalescence as exchange rates exceed the nuclear magnetic resonance timescale [9]. The coalescence temperature provides direct access to activation parameters for the tautomeric interconversion process.

Solvent effects significantly influence both chemical shifts and equilibrium positions in formamidine tautomerism [1] [2]. Polar protic solvents generally stabilize the enol form through hydrogen bonding interactions, leading to increased populations of the higher-energy tautomer. Dimethyl sulfoxide, a strongly polar aprotic solvent, shows particularly pronounced effects on tautomeric distributions, with enhanced stabilization of charge-separated resonance forms [9].

The integration of multinuclear nuclear magnetic resonance techniques provides comprehensive structural information. Carbon-13 nuclear magnetic resonance spectroscopy offers particularly valuable insights into the electronic changes accompanying tautomerization, with carbonyl carbons showing characteristic downfield shifts relative to carbon-nitrogen double bonds [2]. Nitrogen-15 nuclear magnetic resonance, when accessible, provides direct information about the nitrogen environment changes during tautomeric conversion.

| Compound | Chemical Shift (ppm) | Coupling Constant (Hz) | Equilibrium Ratio |

|---|---|---|---|

| Formamide | 8.1 (NH), 165.0 (C=O) | 6.0 (NH-CH) | 1.00 (Reference) |

| N-Cyclopentylformamide | 8.2 (NH), 164.8 (C=O) | 5.8 (NH-CH) | 0.95 (Amide) |

| Formimidic Acid | 6.6 (CH), 155.2 (C=N) | 7.2 (NH-CH) | 2.21 × 10⁻⁹ |

| N-Cyclopentylformimidic Acid | 6.7 (CH), 155.0 (C=N) | 7.0 (NH-CH) | 1.85 × 10⁻⁹ |

| Warfarin (T10S_R) | 1.64 (H1), 159.2 (C5) | N/A | 0.70 (Major) |

| Warfarin (T10S_S) | 1.57 (H1), 159.8 (C5) | N/A | 0.28 (Minor) |

| Ethyl Acetoacetate (Keto) | 2.2 (CH3), 200.5 (C=O) | 7.0 (CH3-CH2) | 0.85 (Keto) |

| Ethyl Acetoacetate (Enol) | 5.0 (=CH), 175.3 (C=C) | 12.5 (=CH-OH) | 0.15 (Enol) |

Advanced nuclear magnetic resonance techniques such as two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy provide additional structural constraints for tautomeric assignments [10]. These methods enable the unambiguous identification of through-bond and through-space connectivities, crucial for confirming the proposed tautomeric structures and understanding their conformational preferences.

Kinetic Isotope Effects in Proton Transfer Mechanisms

Kinetic isotope effects constitute a fundamental mechanistic probe for understanding proton transfer processes in formamidine tautomerism, providing direct insights into the transition state structure and the degree of bond breaking and formation during the rate-determining step [11] [12] [13]. The magnitude and pattern of isotope effects offer valuable information about the nature of the proton transfer mechanism, whether it proceeds through a concerted or stepwise pathway.

Primary kinetic isotope effects, arising from substitution of protium with deuterium at the transferring position, typically range from 2 to 8 for proton transfer reactions involving carbon-hydrogen or nitrogen-hydrogen bonds [11] [13]. In formamide tautomerization, experimental measurements reveal primary kinetic isotope effects of approximately 2.4 for the hydrogen-to-deuterium substitution at the nitrogen position [14]. This moderate value suggests a transition state with partial bond breaking to the transferring hydrogen, consistent with early or late transition state structures rather than a symmetrical configuration.

For N-cyclopentylformamide, the primary kinetic isotope effect decreases slightly to 2.2, indicating that the cyclopentyl substituent influences the transition state structure [4]. This reduction may reflect increased stability of the transition state due to electronic or steric effects of the cyclopentyl group, leading to a more product-like transition state with reduced sensitivity to isotopic substitution.

Secondary kinetic isotope effects, resulting from isotopic substitution at positions adjacent to the reaction center, provide complementary mechanistic information [15] [16]. These effects typically range from 0.8 to 1.3 and reflect changes in hybridization and vibrational modes during the reaction. In formamidine systems, secondary deuterium isotope effects of approximately 1.15 for formamide and 1.12 for N-cyclopentylformamide indicate modest rehybridization at the carbon center during tautomerization [11] [15].

The temperature dependence of kinetic isotope effects offers additional mechanistic insights [11] [13]. Classical kinetic isotope effects generally decrease with increasing temperature due to the reduced contribution of zero-point energy differences. However, quantum mechanical tunneling can lead to temperature-independent or even inverse temperature dependencies, particularly for light atom transfers over significant barriers.

Multiple proton transfer systems, such as the oxalamidine double proton transfer, exhibit enhanced kinetic isotope effects of 3.8 due to the multiplicative nature of isotope effects when multiple bonds are broken simultaneously [11]. This system demonstrates the possibility of concerted multiple proton transfers, where both protons move in a synchronized fashion through the transition state.

Comparative studies of related formamidine derivatives reveal the influence of substituents on kinetic isotope effects [17]. Chiral formamidines show variation in primary kinetic isotope effects depending on the substitution pattern, with secondary proton removal exhibiting smaller isotope effects (2.0) compared to tertiary proton removal (4.0) [17]. This pattern reflects the different electronic environments and steric constraints imposed by the substituents.

| System | Temperature (K) | Primary KIE (kH/kD) | Secondary KIE | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Formamide (H→D) | 298 | 2.4 | 1.150 | 48.9 |

| N-Cyclopentylformamide (H→D) | 298 | 2.2 | 1.120 | 47.2 |

| Oxalamidine Double Transfer | 298 | 3.8 | 1.230 | 25.1 |

| Bis(p-fluorophenyl)formamidine | 193 | 4.2 | 1.180 | 22.8 |

| Chiral Formamidines (Secondary) | 298 | 2.0 | 1.080 | 35.4 |

| Chiral Formamidines (Tertiary) | 298 | 4.0 | 1.130 | 38.7 |

| Methylamine β-Deuteration | 298 | N/A | 1.024 | 12.3 |

| Dimethylamine β-Deuteration | 298 | N/A | 1.021 | 11.8 |

The relationship between kinetic isotope effects and activation energies provides insights into the Marcus theory of proton transfer [18]. Systems with higher activation barriers generally exhibit larger kinetic isotope effects due to the increased contribution of zero-point energy differences to the overall reaction coordinate motion. The inverse correlation between activation energy and isotope effect magnitude can indicate changes in mechanism or transition state structure across related systems.

Solvent effects significantly influence kinetic isotope effects through their impact on transition state stabilization and hydrogen bonding networks [12]. Protic solvents can participate directly in the proton transfer mechanism, leading to modified isotope effect patterns that reflect the involvement of solvent molecules in the transition state structure.

Advanced theoretical treatments of kinetic isotope effects incorporate quantum mechanical tunneling contributions, which become significant when the reaction involves transfer of light atoms through high or narrow barriers [11] [13]. The contribution of tunneling can be estimated from the deviation of experimental isotope effects from semiclassical predictions, providing insights into the shape and height of the reaction barrier.

Computational Modeling of Resonance-Stabilized Intermediates

Computational quantum chemistry methods have provided unprecedented insights into the electronic structure and energetics of resonance-stabilized intermediates in formamidine tautomerism, enabling detailed characterization of transition states and reaction pathways that are difficult to access experimentally [5] [8] [19]. The application of diverse theoretical approaches, ranging from density functional theory to high-level coupled cluster methods, has established a comprehensive understanding of the electronic factors governing tautomeric stability and reactivity.

Ab initio calculations at various levels of theory consistently demonstrate the substantial energy difference between amide and enol tautomers [5] [6] [8]. Hartree-Fock calculations using the 6-31G* basis set predict formimidic acid to be 51.0 kilocalories per mole less stable than formamide, while more sophisticated electron correlation methods such as second-order Møller-Plesset perturbation theory with the 6-311++G** basis set yield a somewhat reduced energy difference of 48.5 kilocalories per mole [5]. These calculations establish the fundamental thermodynamic driving force favoring the amide form.

The transition state for formamide tautomerization has been extensively characterized using intrinsic reaction coordinate calculations and transition state optimization procedures [6] [14] [20]. The barrier height varies depending on the computational method employed, with Hartree-Fock calculations predicting activation energies around 95.2 kilocalories per mole, while correlated methods such as coupled cluster theory generally yield somewhat lower barriers in the range of 87-92 kilocalories per mole [5] [8].

Density functional theory calculations using hybrid functionals such as B3LYP have proven particularly valuable for studying formamidine tautomerism due to their favorable balance of accuracy and computational efficiency [8] [19]. These methods successfully reproduce experimental trends and provide reliable predictions for relative energies and barrier heights. The B3LYP/6-311G++(d,p) level of theory predicts a tautomerization energy of 49.1 kilocalories per mole and a barrier of 91.4 kilocalories per mole, in excellent agreement with experimental estimates [8].

Natural bond orbital analysis reveals the crucial role of resonance stabilization in determining tautomeric preferences [8]. The amide form of formamide benefits from substantial π-type resonance involving delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital, contributing approximately 62 kilocalories per mole of stabilization energy [8]. This resonance interaction is significantly reduced in the enol form, accounting for the large energy difference between tautomers.

Perturbative analysis of the Kohn-Sham matrix provides quantitative estimates of individual orbital interactions contributing to molecular stability [8]. The dominant nitrogen lone pair to carbonyl π* interaction in formamide contributes approximately 62 kilocalories per mole of stabilization, while additional σ-type interactions involving oxygen lone pairs contribute smaller but still significant amounts of stabilization energy [8].

| Method/Basis Set | Formamide Energy (kcal/mol) | Formimidic Acid Energy (kcal/mol) | Transition State Energy (kcal/mol) | Resonance Stabilization (kcal/mol) |

|---|---|---|---|---|

| HF/6-31G* | 0.0 | 51.0 | 95.2 | 62.0 |

| MP2/6-311++G** | 0.0 | 48.5 | 89.7 | 58.4 |

| B3LYP/6-311G++(d,p) | 0.0 | 49.1 | 91.4 | 61.2 |

| QCISD(T)/6-31G(d,p) | 0.0 | 47.7 | 90.1 | 59.8 |

| AM1-SRP | 0.0 | 49.3 | 88.6 | 57.9 |

| G2* Level | 0.0 | 48.2 | 87.3 | 56.7 |

| DFT/B3LYP | 0.0 | 47.9 | 86.8 | 55.3 |

| CCSD(T)/cc-pVTZ | 0.0 | 49.7 | 92.1 | 63.4 |

Solvent effects can be incorporated into computational models through continuum solvation approaches or explicit solvent molecule inclusion [14] [21]. The Polarizable Continuum Model and similar methods demonstrate that polar solvents stabilize the enol form relative to the amide, reducing the energy difference between tautomers and lowering activation barriers [21] [22]. Explicit inclusion of solvent molecules in hydrogen bonding arrangements can lead to dramatic reductions in tautomerization barriers, with single water molecule assistance reducing barriers by approximately 20 kilocalories per mole [14] [23].

The catalytic role of additional molecules in facilitating tautomerization has been extensively studied computationally [14] [21]. Formic acid can serve as a proton relay in an eight-membered hydrogen bonded cyclic transition state, reducing the tautomerization barrier by more than a factor of four compared to the uncatalyzed reaction [14] [21]. This mechanism involves concerted double hydrogen transfer and represents a more favorable pathway than direct proton migration.

Advanced computational methods such as ab initio molecular dynamics enable the study of tautomerization dynamics in real time [20]. These simulations reveal the detailed mechanism of proton transfer, including the formation of zwitterionic intermediates and the role of thermal fluctuations in facilitating barrier crossing. The simulations demonstrate both concerted and stepwise pathways depending on the specific conditions and molecular environment [20].

Quantum mechanical tunneling contributions can be estimated computationally through variational transition state theory calculations with multidimensional tunneling corrections [11]. These calculations predict significant tunneling contributions for hydrogen transfer reactions, particularly at low temperatures, and help explain experimental observations of temperature-independent kinetic isotope effects.